molecular formula C8H18ClN B8061374 3,3-Diethylpyrrolidine hydrochloride

3,3-Diethylpyrrolidine hydrochloride

Cat. No.: B8061374
M. Wt: 163.69 g/mol
InChI Key: UVRFZRYMIBBQBL-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine hydrochloride is a pyrrolidine derivative substituted with two ethyl groups at the 3-position of the heterocyclic ring, forming a hydrochloride salt. This compound is primarily utilized in pharmaceutical and organic synthesis as a chiral building block or intermediate due to its nitrogen-containing heterocyclic structure.

Properties

IUPAC Name

3,3-diethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-6-9-7-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFZRYMIBBQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Diethylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole such as an azomethine ylide reacts with a dipolarophile like an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles like pyrrolidine derivatives.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

3,3-Diethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

3,3-Diethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Molecular docking studies have shown that compounds containing the pyrrolidine ring can interact with proteins such as enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,3-diethylpyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Purity Key Applications
This compound Two ethyl groups at C3 C9H20ClN 193.72 g/mol Not specified Not given Organic synthesis intermediate
3,3-Dimethylpyrrolidine hydrochloride Two methyl groups at C3 C7H16ClN 149.66 g/mol Not specified 100% Research and development
3,3-Difluoropyrrolidine hydrochloride Two fluorine atoms at C3 C4H8ClF2N 151.56 g/mol White powder ≥98% Pharmaceutical intermediates
(3S)-3-Ethylpyrrolidine hydrochloride Single ethyl group at C3 C6H14ClN 135.64 g/mol Not specified Not given Chiral synthesis
2-(3-Chlorophenyl)pyrrolidine hydrochloride Chlorophenyl group at C2 C10H13Cl2N 230.13 g/mol Not specified Not given Pharmacological studies

Key Observations :

  • Steric Effects : Bulkier ethyl groups may increase steric hindrance, affecting reactivity in nucleophilic substitution or coupling reactions compared to smaller substituents like fluorine .
  • Chirality : (3S)-3-Ethylpyrrolidine hydrochloride highlights the importance of stereochemistry in asymmetric synthesis, a feature shared with other chiral pyrrolidine derivatives .

Research and Pharmacological Potential

  • 3-Hydroxypyrrolidine hydrochloride () and its analogs are studied for bioactivity in neurological disorders, highlighting the therapeutic relevance of hydroxyl or methoxy substitutions .
  • 3,3-Difluoropyrrolidine hydrochloride ’s fluorine atoms may improve metabolic stability in drug candidates, a trend observed in FDA-approved fluorinated drugs .

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